The NAMPT Inhibitor FK866 Hydrochloride: A Technical Guide for Researchers
The NAMPT Inhibitor FK866 Hydrochloride: A Technical Guide for Researchers
Introduction
FK866 hydrochloride is a highly potent and specific, non-competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2][3] Its ability to induce cellular NAD+ depletion has positioned it as a critical tool for investigating NAD+ metabolism and as a potential therapeutic agent in various diseases, particularly cancer.[4][5] This guide provides an in-depth overview of the chemical properties, structure, mechanism of action, and practical applications of FK866 hydrochloride for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
FK866 hydrochloride, also known as Daporinad, is a synthetic compound with the chemical formula C24H29N3O2.HCl.[1] It is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability.[6] The hydrochloride salt enhances its solubility in aqueous solutions, although it remains sparingly soluble in aqueous buffers.[6] For experimental use, it is often dissolved in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF) before further dilution in aqueous media.[2][6]
Table 1: Physicochemical Properties of FK866 Hydrochloride
| Property | Value | Source |
| Molecular Formula | C24H29N3O2.HCl | [1] |
| Molecular Weight | 427.97 g/mol | [1] |
| CAS Number | 2727965-45-7 | [1] |
| Appearance | Crystalline solid | [6] |
| Storage Temperature | -20°C | [6] |
| Solubility | DMSO: ≥19.6 mg/mL | [2] |
| Ethanol: ≥49.6 mg/mL | [2] | |
| DMF: 40 mg/mL | [2] | |
| Water | Insoluble | |
| Ethanol:PBS (pH 7.2) (1:1) | ~0.5 mg/ml | |
| Purity | ≥98% (HPLC) | [1] |
Synthesis and Structure
The chemical structure of FK866 features a pyridine ring, an acrylamide linker, and a piperidine moiety. While detailed, step-by-step synthesis protocols are often proprietary, published literature indicates that FK866 can be synthesized in-house through multi-step organic synthesis.[7] The synthesis generally involves the coupling of key intermediates to construct the final molecule. Researchers aiming to synthesize FK866 or its analogs often refer to methodologies described in medicinal chemistry literature, such as the work by Galli et al., which outlines the synthesis of isosteric analogues.[8]
Mechanism of Action: Targeting the NAD+ Salvage Pathway
The primary mechanism of action of FK866 is the potent and specific non-competitive inhibition of NAMPT.[2][3] NAMPT is a crucial enzyme in the NAD+ salvage pathway, which is the main route for NAD+ synthesis in mammalian cells.[9] This pathway recycles nicotinamide (NAM), a byproduct of NAD+-consuming enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), back into NAD+.[10]
By inhibiting NAMPT, FK866 effectively blocks the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor to NAD+.[9] This leads to a gradual but significant depletion of the intracellular NAD+ pool.[4] As NAD+ is an essential cofactor for numerous cellular processes, including redox reactions in energy metabolism and as a substrate for signaling enzymes, its depletion has profound effects on cellular function and viability.[11]
Figure 1: Simplified diagram of the NAD+ salvage pathway and the inhibitory action of FK866.
The depletion of NAD+ by FK866 triggers a cascade of downstream events, including a decrease in ATP levels, inhibition of glycolysis, and ultimately, induction of apoptosis (programmed cell death) and autophagy.[3][4] This makes FK866 a powerful tool to study the roles of NAD+ in cellular homeostasis and a promising anti-cancer agent, as many cancer cells exhibit a heightened dependence on the NAD+ salvage pathway for their rapid proliferation and survival.[11]
Applications in Research and Drug Development
FK866 hydrochloride is widely used in preclinical research to investigate the consequences of NAD+ depletion in various biological contexts.
Cancer Research
A primary application of FK866 is in oncology research. Numerous studies have demonstrated its potent anti-tumor activity in a range of cancer cell lines and animal models, including hematologic malignancies, glioblastoma, pancreatic cancer, and cholangiocarcinoma.[4][11][12] By targeting the metabolic vulnerability of cancer cells, FK866 can induce cell cycle arrest and apoptosis.[3] Furthermore, it has been shown to sensitize cancer cells to conventional chemotherapeutic agents like cisplatin and etoposide, suggesting its potential in combination therapies.[1][13]
Neurobiology and Aging
Given the central role of NAD+ in neuronal function and the aging process, FK866 is also utilized in neurobiology and aging research. Studies have explored its effects on neuronal cell death and survival, as well as its impact on age-related cellular processes.
Inflammatory and Immune Responses
Emerging research indicates that NAMPT and NAD+ metabolism play a role in inflammation and immune cell function.[14] FK866 is being used to dissect these roles and to explore its potential as an immunomodulatory or anti-inflammatory agent.
Experimental Protocols
Handling and Storage
FK866 hydrochloride powder should be stored at -20°C, desiccated. For in vitro experiments, stock solutions are typically prepared in sterile DMSO or ethanol at a concentration of 10-50 mg/mL.[2][6] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[15] Aqueous solutions of FK866 are not stable and should be prepared fresh for each experiment.[6]
In Vitro Cell Viability Assay
This protocol provides a general guideline for assessing the effect of FK866 on the viability of adherent cancer cells using a colorimetric assay such as MTS or MTT.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
FK866 hydrochloride
-
DMSO (sterile)
-
96-well cell culture plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment (e.g., 1,000-5,000 cells per well). Incubate for 12-24 hours to allow for cell attachment.[16]
-
Preparation of FK866 dilutions: Prepare a series of dilutions of FK866 in complete cell culture medium from a concentrated stock solution in DMSO. It is crucial to maintain a consistent final DMSO concentration across all wells, including the vehicle control (typically ≤0.1%).[15]
-
Treatment: Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of FK866 or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[17]
-
Viability Assessment: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. The IC50 value (the concentration of FK866 that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the FK866 concentration and fitting the data to a dose-response curve.
Figure 2: A typical experimental workflow for an in vitro cell viability assay with FK866.
In Vivo Studies
For in vivo experiments in animal models, FK866 is typically administered via intraperitoneal (i.p.) injection.[12] A common vehicle for administration is a solution of 45% propylene glycol, 5% Tween 80, and distilled water.[14] Dosages and treatment schedules can vary depending on the animal model and the specific research question.
Safety Precautions
FK866 hydrochloride is a potent pharmacological agent and should be handled with care.[18] It is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[19] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound.[20] All work should be conducted in a well-ventilated area, such as a chemical fume hood.[20] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).[18][19][20][21]
Conclusion
FK866 hydrochloride is an invaluable tool for researchers studying NAD+ metabolism and its role in health and disease. Its high potency and specificity for NAMPT allow for the precise interrogation of the NAD+ salvage pathway. While its clinical development has faced challenges, its utility in preclinical research remains undisputed.[5][22] A thorough understanding of its chemical properties, mechanism of action, and proper handling is essential for obtaining reliable and reproducible experimental results.
References
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Guo, H. J., Li, H. Y., Chen, Z. H., Mo, C. F., & He, J. (2021). FK866-induced NAMPT inhibition decreases cell survival and promotes cell death in HBV-expressing liver cancer cells. ResearchGate. [Link]
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Uddin, M. S., Sultana, A., & Mamun, A. A. (2022). The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth. MDPI. [Link]
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Lv, H., et al. (2020). A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1. Frontiers in Oncology. [Link]
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Patsnap Synapse. What NAMPT inhibitors are in clinical trials currently? (2025). [Link]
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Lee, J., et al. (2019). Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. Molecules. [Link]
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Uddin, M. S., Sultana, A., & Mamun, A. A. (2022). The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth. Antioxidants. [Link]
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Galli, U., et al. (2012). A Novel Potent Nicotinamide Phosphoribosyltransferase Inhibitor Synthesized via Click Chemistry. ResearchGate. [Link]
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Li, Z., et al. (2022). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Pharmacology. [Link]
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Wikipedia. Nicotinamide adenine dinucleotide. [Link]
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Li, Z., et al. (2022). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Pharmacology. [Link]
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Kozako, T., et al. (2019). Effect of FK866 on cell viability and apoptosis of HTLV-1-infected T-cell lines. ResearchGate. [Link]
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BPS Bioscience. NAMPT Inhibitor Screening Assay Kit. [Link]
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ResearchGate. Schematic diagram showing the major pathways of NAD⁺ metabolism. [Link]
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Neurohacker Collective. How is NAD+ Made? Salvage Pathway. (2019). [Link]
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Merck Millipore. SAFETY DATA SHEET. [Link]
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Wang, Y., et al. (2024). Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents. MDPI. [Link]
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Ganesan, A., et al. (2024). New Analogues of the Nicotinamide Phosphoribosyltransferase Inhibitor FK866 as Potential Anti-Pancreatic Cancer Agents. PubMed. [Link]
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Cantó, C., & Auwerx, J. (2009). The Secret Life of NAD+: An Old Metabolite Controlling New Metabolic Signaling Pathways. Endocrine Reviews. [Link]
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Hsu, W. M., et al. (2024). The Fluorinated NAD Precursors Enhance FK866 Cytotoxicity by Activating SARM1 in Glioblastoma Cells. MDPI. [Link]
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Holen, K., et al. (2008). The pharmacokinetics, toxicities, and biologic effects of FK866, a nicotinamide adenine dinucleotide biosynthesis inhibitor. Investigational New Drugs. [Link]
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ResearchGate. Schematic presentation of the NAD salvage pathway. [Link]
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Merck Millipore. SAFETY DATA SHEET. [Link]
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